molecular formula C7H11Cl3N2 B2699409 4-Chloro-5-(chloromethyl)-3-ethyl-1-methylpyrazole;hydrochloride CAS No. 2551120-71-7

4-Chloro-5-(chloromethyl)-3-ethyl-1-methylpyrazole;hydrochloride

Cat. No. B2699409
M. Wt: 229.53
InChI Key: YXJBDXPLKAZDIE-UHFFFAOYSA-N
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Description

“4-Chloro-5-(chloromethyl)-3-ethyl-1-methylpyrazole;hydrochloride” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains chloromethyl and ethyl groups attached to the pyrazole ring, and a hydrochloride group, which suggests it’s a hydrochloride salt of the base compound .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazole ring, with the chloromethyl, ethyl, and methyl groups attached at the appropriate positions. The presence of the hydrochloride indicates that the compound is likely to exist as a salt in its solid state .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chloromethyl group could potentially undergo nucleophilic substitution reactions, while the pyrazole ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Fungicidal Activity

  • Synthesis and Fungicidal Activity of Novel 5-Arylpyrazole Derivatives : A study outlined the synthesis of new 5-arylpyrazole derivatives and their fungicidal properties. The research found significant inhibition rates against various pathogens, indicating the potential of pyrazole derivatives in agricultural applications (Xin & Key, 2007).

Corrosion Inhibition

  • Inhibitive Effect of Bipyrazolic Derivatives on Steel Corrosion : Pyrazole derivatives have been studied for their corrosion inhibition effects on steel in acidic solutions. This research suggests their application in protecting metals from corrosion, which is crucial in industrial processes (Tebbji et al., 2005).

Coordination Chemistry and Reactivity

  • Exploring the Coordination Chemistry and Reactivity of Hemilabile N-Alkylaminopyrazole Ligands Towards Pd(II) : This study delves into the complexation behaviors of N-alkylaminopyrazole ligands with palladium, showcasing the compound's utility in forming complexes with potential applications in catalysis (Pañella et al., 2006).

Anticancer and Anti-inflammatory Properties

  • Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines Derivatives : This research highlights the synthesis of pyrazolopyrimidine derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents. The findings point towards the potential therapeutic applications of pyrazole derivatives in medicine (Rahmouni et al., 2016).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-chloro-5-(chloromethyl)-3-ethyl-1-methylpyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2N2.ClH/c1-3-5-7(9)6(4-8)11(2)10-5;/h3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJBDXPLKAZDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)CCl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(chloromethyl)-3-ethyl-1-methylpyrazole;hydrochloride

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